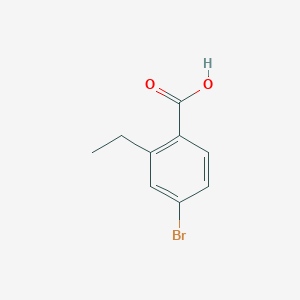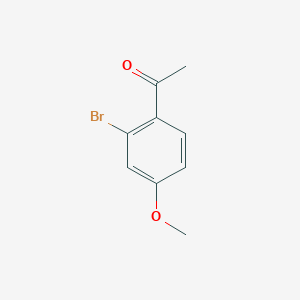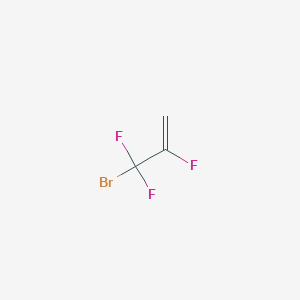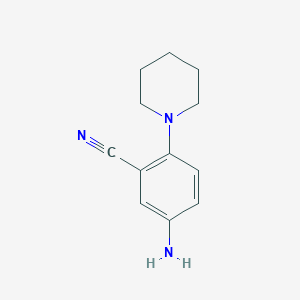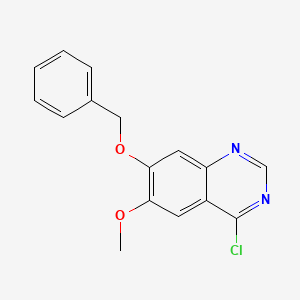
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Descripción general
Descripción
The compound 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a synthetic organic molecule that has been the subject of various studies due to its potential biological activities and its role as an intermediate in the synthesis of more complex chemical entities. The molecule consists of a quinazoline core substituted with a benzyloxy group at the 7-position, a chloro group at the 4-position, and a methoxy group at the 6-position .
Synthesis Analysis
The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate. The synthetic route involved substitution, nitration, reduction, cyclization, and chlorination steps, culminating in a total yield of 29.2% . This synthetic pathway highlights the complexity and the careful optimization required to assemble such a molecule.
Molecular Structure Analysis
The molecular structure of related quinazoline derivatives has been characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed information about the molecular framework and the nature of the substituents attached to the quinazoline core . For instance, the X-ray powder diffraction data of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, revealed that it crystallizes in an orthorhombic system, which gives insights into the three-dimensional arrangement of the atoms .
Chemical Reactions Analysis
Quinazoline derivatives are versatile in chemical reactions, allowing for the introduction of various functional groups that can modulate their biological activities. For example, the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of pyrrolidine catalysis produced 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, demonstrating the reactivity of the quinazoline scaffold towards the formation of triazole rings . Similarly, the treatment of 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides led to the formation of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, showcasing the ability to form hydrazone linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by the nature and position of substituents on the quinazoline ring. The introduction of electron-donating or electron-withdrawing groups can significantly affect properties such as solubility, melting point, and reactivity. The electronic spectra of some derivatives have been recorded, and the effect of substituents on the color of the compounds has been analyzed . Additionally, the antimicrobial and antitubercular activities of some 7-chloroquinazoline derivatives have been evaluated, indicating that structural modifications can lead to compounds with significant biological activities .
Aplicaciones Científicas De Investigación
-
Medicinal and Pharmaceutical Chemistry
- Application : Coumarin-based derivatives, which share a similar structure to the compound you mentioned, have been extensively studied for their bioactive properties .
- Method : These compounds are synthesized and then tested for various pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects .
- Results : The results have shown that depending on the substituents and branching positions around the byciclic core, coumarin-containing compounds have shown diverse pharmacological activities .
-
Antimicrobial Research
- Application : Chalcones derivatives, another class of compounds that have a similar structure to “7-(Benzyloxy)-4-chloro-6-methoxyquinazoline”, have been synthesized and tested for their antimicrobial activity .
- Method : These compounds are synthesized by coupling with aromatic substituted aldehyde . They are then characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
-
Synthesis of Natural Products
- Application : Benzofuran rings, which share a similar structure to the compound you mentioned, are widely present in the complex molecules of natural products .
- Method : Research on natural products containing benzofuran has increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .
- Results : Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
-
Pharmaceutical Research
- Application : The compound “7-(Benzyloxy)-4-chloro-6-methoxyquinazoline” is available for purchase from chemical suppliers, suggesting it may be used as a starting material or intermediate in pharmaceutical research .
- Method : The specific methods of application would depend on the particular research context .
- Results : The outcomes would also vary based on the specific experiments conducted .
-
Synthesis of Baloxavir Marboxil
- Application : Compounds similar to “7-(Benzyloxy)-4-chloro-6-methoxyquinazoline” have been used in the synthesis of baloxavir marboxil, an antiviral drug .
- Method : In the literature, traditional heating methods and common acid catalysts are used, which result in long reaction times and a low yield .
- Results : Therefore, finding an efficient and fast method for the synthesis of such compounds is of great interest .
-
Coumarin-Based Derivatives
- Application : Coumarin-based derivatives, which share a similar structure to the compound you mentioned, have been extensively studied for their bioactive properties .
- Method : These compounds are synthesized and then tested for various pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects .
- Results : The results have shown that depending on the substituents and branching positions around the byciclic core, coumarin-containing compounds have shown diverse pharmacological activities .
-
Palladium-Catalyzed Cross-Electrophile Coupling
- Application : The compound “7-(Benzyloxy)-4-chloro-6-methoxyquinazoline” could potentially be used in palladium-catalyzed cross-electrophile coupling reactions .
- Method : In this type of reaction, two different electrophiles are coupled together in the presence of a palladium catalyst .
- Results : The outcomes would vary based on the specific electrophiles used and the reaction conditions .
Propiedades
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGIYCBNJBHZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443221 | |
| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | |
CAS RN |
162364-72-9 | |
| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

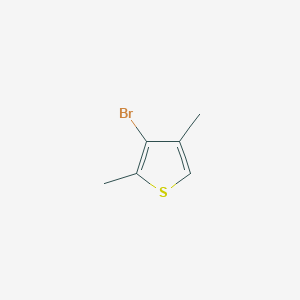
![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
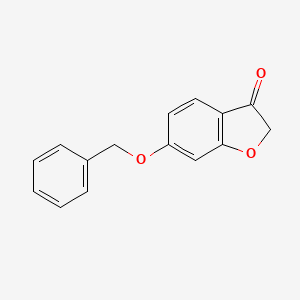
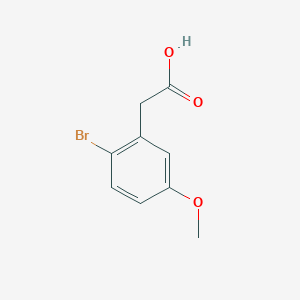
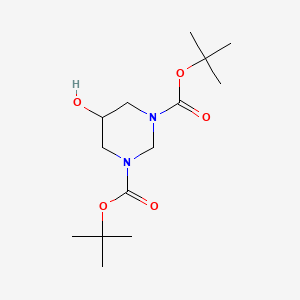
![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)
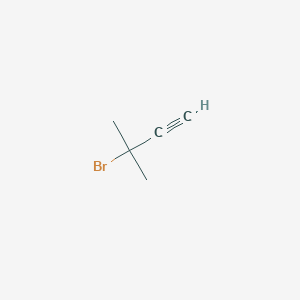
![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

